molecular formula C20H22N2O3 B2566118 Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate CAS No. 1235008-11-3

Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate

Cat. No. B2566118
CAS RN: 1235008-11-3
M. Wt: 338.407
InChI Key: VWJHVRGMLIKCHS-UHFFFAOYSA-N
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Description

Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate, also known as Boc-Pip, is a synthetic compound. It has gained significant attention in various fields of research. It is a precursor that can be used for the manufacture of fentanyl and its analogues .


Synthesis Analysis

The synthesis of this compound involves the use of specific precursor chemicals . Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . Three of these precursor chemicals, norfentanyl, 4-AP and 1-boc-4-AP, have now been placed under international control .


Molecular Structure Analysis

The molecular formula of this compound is C20H22N2O3. Its molecular weight is 338.407.


Chemical Reactions Analysis

This compound is involved in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .

Scientific Research Applications

HIV-1 Inhibition

One study discovered a piperidine-4-carboxamide CCR5 antagonist, TAK-220, with highly potent anti-HIV-1 activity. This compound showed high CCR5 binding affinity and potent inhibition of membrane fusion, strongly inhibiting the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. It exhibited good pharmacokinetic profiles in monkeys, marking it as a clinical candidate for further development (Imamura et al., 2006).

Acetylcholinesterase Inhibition

Another research area focuses on synthesizing and evaluating 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives as potent anti-acetylcholinesterase (anti-AChE) inhibitors. These compounds are explored for their potential in treating conditions like Alzheimer's disease by enhancing cognitive function through the inhibition of acetylcholinesterase (Sugimoto et al., 1992).

Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, showing promising in vitro antituberculosis activity and cytotoxicity profiles. Among the synthesized compounds, one demonstrated significant activity against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) indicative of its potential as a novel antituberculosis agent (Jeankumar et al., 2013).

Anti-Acetylcholinesterase and Antidementia Agents

Further investigation into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has led to the identification of compounds with significant anti-acetylcholinesterase activity, showing potential as antidementia agents. These compounds demonstrated a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting their usefulness in treating dementia (Sugimoto et al., 1990).

Urokinase Receptor Targeting for Cancer Therapy

Virtual screening identified compounds targeting the urokinase receptor (uPAR), important in cancer metastasis. The synthesized analogues inhibited breast cancer cell invasion, migration, adhesion, and angiogenesis, showing potential as novel cancer therapeutic agents (Wang et al., 2011).

Safety and Hazards

Phenyl 4-(benzamidomethyl)piperidine-1-carboxylate is a precursor that can be used for the manufacture of fentanyl and its analogues . Fentanyl is one of the major contributing drugs to the opioid crisis in North America . Therefore, the safety and hazards associated with this compound are likely to be significant.

properties

IUPAC Name

phenyl 4-(benzamidomethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-19(17-7-3-1-4-8-17)21-15-16-11-13-22(14-12-16)20(24)25-18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJHVRGMLIKCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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